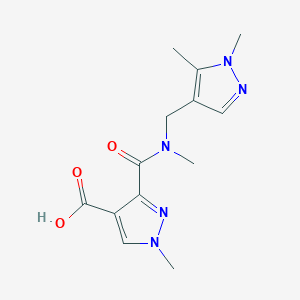![molecular formula C10H13F2NO B2675600 1-[2-(Difluoromethoxy)phenyl]propan-1-amine CAS No. 144759-09-1](/img/structure/B2675600.png)
1-[2-(Difluoromethoxy)phenyl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[2-(Difluoromethoxy)phenyl]propan-1-amine” is a chemical compound with the CAS Number: 144759-09-1 . It has a molecular weight of 201.22 . The IUPAC name for this compound is 1-[2-(difluoromethoxy)phenyl]propylamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13F2NO/c1-2-8(13)7-5-3-4-6-9(7)14-10(11)12/h3-6,8,10H,2,13H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Organosoluble Fluorinated Polyimides
A study by Chung, Tzu, and Hsiao (2006) explored the synthesis of novel fluorinated polyimides using a trifluoromethyl-substituted bis(ether amine) monomer, showcasing its potential in creating highly soluble and transparent films. These polyimides demonstrated low dielectric constants, low water uptake, and stability under high temperatures, making them suitable for electronic and optical applications (Chung, Tzu, & Hsiao, 2006).
Dental Resin Composites
Sun and Chae (2000) investigated the use of 1,2-diketones, including 1-phenyl-1,2-propanedione, as new visible light photosensitizers for dental resin composites. This research aimed at enhancing the physical properties of the resin, offering an alternative to traditional photosensitizers and potentially improving dental treatments (Sun & Chae, 2000).
Highly Stereocontrolled Access to Trifluoro Compounds
Shimizu, Sugiyama, and Fujisawa (1996) reported on the high enantiomeric purity of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol obtained through lipase-mediated kinetic resolution. This work demonstrates the utility of such compounds in synthesizing trifluoro-2,3-epoxypropane, highlighting the importance of stereocontrolled synthesis in developing pharmaceuticals and agrochemicals (Shimizu, Sugiyama, & Fujisawa, 1996).
Catalysis of Dehydrative Condensation
Wang, Lu, and Ishihara (2018) developed a catalytic method for dehydrative amidation between carboxylic acids and amines using 2,4-bis(trifluoromethyl)phenylboronic acid. This catalyst facilitates α-dipeptide synthesis, demonstrating its potential in peptide synthesis and drug development (Wang, Lu, & Ishihara, 2018).
Renewable Building Blocks for Polybenzoxazine
Trejo-Machin et al. (2017) explored phloretic acid, a renewable phenolic compound, as a building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This research contributes to the development of sustainable materials with applications in various industries (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Safety and Hazards
The compound has several hazard statements: H302, H315, H318, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, causes serious eye irritation, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken while handling this compound.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-(difluoromethoxy)phenyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-2-8(13)7-5-3-4-6-9(7)14-10(11)12/h3-6,8,10H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORQOYHWPYKECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1OC(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144759-09-1 |
Source


|
| Record name | 1-[2-(difluoromethoxy)phenyl]propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2675520.png)
![6-Allyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2675523.png)
![(2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2675524.png)
![4-Methylbenzo[D]thiazol-5-amine](/img/structure/B2675525.png)

![2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2675528.png)
![5-Cyclopropyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2675529.png)
![5-bromo-N-[3-[(5-bromothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B2675530.png)
![N-[1-(furan-2-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B2675531.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2675534.png)
![3-Amino-N-[(2R)-butan-2-yl]propanamide;hydrochloride](/img/structure/B2675535.png)
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2675536.png)

